molecular formula C9H6F4O B1406355 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde CAS No. 1706458-33-4

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

Cat. No. B1406355
M. Wt: 206.14 g/mol
InChI Key: JLNLRURCJMGFHQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1706458-33-4 . It has a molecular weight of 206.14 . The compound is solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde is 1S/C9H6F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde is a solid at ambient temperature .

Scientific Research Applications

1. Catalysis and Synthesis

Chen and Sorensen (2018) reported the use of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes. This method highlights the potential of this compound in catalytic reactions and organic synthesis (Chen & Sorensen, 2018).

2. Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, for creating fluoro-substituted stilbenes. These compounds showed potential in the development of anticancer agents, particularly fluoro analogues of combretastatins (Lawrence et al., 2003).

3. Polymer Chemistry

Kharas et al. (2017) utilized 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in the synthesis of novel copolymers of styrene. Their work demonstrates the compound's utility in creating new materials with specific chemical and physical properties (Kharas et al., 2017).

4. Material Science

Li et al. (2016) reported the application of fluorinated compounds, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, in the synthesis of microporous polyaminals. These materials showed enhanced CO2 adsorption properties, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).

5. Analytical Chemistry

In analytical chemistry, Schaefer et al. (1977) conducted proton and fluorine magnetic resonance studies on benzoyl fluoride derivatives, including 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde. These studies are crucial for understanding the molecular structure and behavior of these compounds (Schaefer, Marat, Chum, & Janzen, 1977).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLRURCJMGFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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